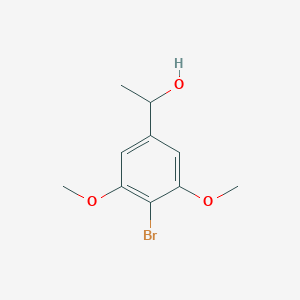

1-(4-Bromo-3,5-dimethoxyphenyl)ethanol

Descripción

1-(4-Bromo-3,5-dimethoxyphenyl)ethanol is a brominated aromatic compound featuring a phenyl ring substituted with a bromo group at the para position and methoxy groups at the 3- and 5-positions. The ethanol functional group (-CH₂CH₂OH) is attached to the 1-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive hydroxyl group and electron-rich aromatic system . It is synthesized via the reduction of 1-(4-bromo-3,5-dimethoxyphenyl)ethanone (a ketone precursor) using reducing agents such as sodium borohydride or catalytic hydrogenation .

Its structural features, such as the electron-donating methoxy groups and bulky bromo substituent, influence its reactivity in nucleophilic substitutions and oxidative transformations .

Propiedades

Fórmula molecular |

C10H13BrO3 |

|---|---|

Peso molecular |

261.11 g/mol |

Nombre IUPAC |

1-(4-bromo-3,5-dimethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H13BrO3/c1-6(12)7-4-8(13-2)10(11)9(5-7)14-3/h4-6,12H,1-3H3 |

Clave InChI |

NFAFYRMVZKHWBN-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC(=C(C(=C1)OC)Br)OC)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-(4-bromo-3,5-dimethoxyphenyl)ethanol. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison

Key Findings

Functional Group Influence: The hydroxyl group in 1-(4-bromo-3,5-dimethoxyphenyl)ethanol enhances its solubility in polar solvents compared to its ketone analog, 1-(4-bromo-3,5-dimethoxyphenyl)ethanone . Replacement of methoxy groups with fluorine (e.g., 1-(4-bromo-3,5-difluorophenyl)ethanone) reduces electron density, altering reactivity in electrophilic substitutions .

Synthetic Pathways: Bromination methods vary significantly: 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone achieves 90% yield using bromine in chloroform, while alternative routes (e.g., cupric bromide) yield only 27% . Amino-substituted analogs like 2-Amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol are synthesized via reductive amination, highlighting the versatility of ethanol derivatives in generating bioactive molecules .

Applications: Compounds with para-bromo and meta-methoxy groups (e.g., lignin model dimers) exhibit enhanced stability in oxidative environments, making them valuable in polymer and lignin degradation studies . The ethanone derivatives serve as critical intermediates in pharmaceuticals, with 1-(4-bromo-3,5-difluorophenyl)ethanone used in kinase inhibitor synthesis .

Table 2: Physical and Chemical Properties

| Property | 1-(4-Bromo-3,5-dimethoxyphenyl)ethanol | 1-(4-Bromo-3,5-dimethoxyphenyl)ethanone | 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone |

|---|---|---|---|

| Molecular Weight (g/mol) | 276.12 | 274.10 | 275.10 |

| Melting Point (°C) | 98–102 (estimated) | 110–112 | 160–162 |

| Solubility in Methanol | High | High | Moderate |

| Key Reactivity | Nucleophilic substitution at -OH | Ketone reduction | Bromine displacement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.